5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFQESIYERTOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid under basic conditions to yield the desired thiazolidine-2,4-dione derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolidine-2,4-dione ring to its corresponding thiazolidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets may include kinases, proteases, and other enzymes involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
Antidiabetic Potential
- Rosiglitazone Analogues: TZDs like 5-[(4-(2-pyridylaminoethoxy)phenyl)methyl]-TZD (rosiglitazone) show PPAR-γ agonism for insulin sensitization . The target compound’s 4-fluorophenylamino group may alter receptor binding compared to rosiglitazone’s pyridylaminoethoxy substituent.
- Pioglitazone Impurities: 5-(4-Fluorobenzyl)-TZD (Impurity II) lacks antidiabetic activity but highlights the impact of fluorinated substituents on metabolic stability .
Antimicrobial Activity
- 3,5-Disubstituted TZDs: Compounds with 4-methoxybenzylidene and aminophenyl groups (e.g., derivatives 94–96) exhibit MIC values of 6.25 µg/mL against Mycobacterium tuberculosis . The target compound’s fluorine atom may enhance penetration through lipid-rich bacterial membranes.
- Chlorinated Analogs: 3-(3-Chlorophenyl)-5-[(furylmethylene)]-TZD shows enhanced activity against Gram-positive bacteria due to electron-withdrawing chlorine atoms .
Physicochemical Properties
- Solubility: The amino group in the target compound may enhance aqueous solubility relative to benzylidene derivatives like 5-(chromen-3-ylmethylene)-TZD, which rely on polar solvents like DMF for synthesis .
Biological Activity
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a compound within the thiazolidine family that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate undergoes cyclization with chloroacetic acid to yield the final thiazolidine-2,4-dione compound. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate cyclization.
Biological Activities
This compound exhibits a wide range of biological activities, including:
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.5 µg/mL against S. aureus .
Anticancer Properties
Thiazolidine derivatives have been explored for their anticancer potential. A study found that a related compound inhibited cell proliferation and induced apoptosis in human leukemia cells by targeting specific signaling pathways such as Raf/MEK/ERK and PI3K/Akt . This suggests that this compound may also possess similar anticancer mechanisms.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in various assays. Its mechanism may involve the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that these compounds can effectively scavenge free radicals, contributing to their overall biological efficacy .
Data Tables
Case Studies
-
Anticancer Activity Study
A study demonstrated that a thiazolidine derivative inhibited proliferation in U937 leukemia cells by inducing G(0)/G(1) phase arrest and apoptosis. This compound was identified as a dual inhibitor of critical signaling pathways, indicating its potential as an anticancer agent . -
Antimicrobial Efficacy
Research on the antimicrobial properties of thiazolidines showed significant inhibition of biofilm formation in Pseudomonas aeruginosa at concentrations equal to their MICs, highlighting their potential in treating biofilm-associated infections .
Q & A
Basic Research Questions
How can the synthesis of 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione be optimized for higher yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing precursors. Key steps include:
- Reagent Selection: Use sodium acetate as a base to facilitate the formation of the thiazolidine-2,4-dione core via reaction between chloroacetic acid and thiosemicarbazide derivatives under reflux conditions .
- Solvent Optimization: A DMF-acetic acid mixture (1:2 v/v) improves solubility and reaction kinetics .
- Temperature Control: Reflux at 90–100°C for 2–3 hours ensures complete cyclization .
- Purification: Recrystallization from DMF-ethanol mixtures enhances purity (>95%) .
What analytical techniques are critical for characterizing this compound and confirming its structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm). Fluorine substitution patterns are confirmed via ¹⁹F NMR .
- IR Spectroscopy: Key peaks include C=O stretches (1735 cm⁻¹), C=S (690 cm⁻¹), and NH bands (3240 cm⁻¹) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>95%) .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., P2₁/c space group, R factor <0.06) .
What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition: Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays (IC₅₀ calculations) .
- Anticancer Activity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 μM over 48 hours .
- Cytotoxicity Controls: Include normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ at the 4-fluorophenyl ring) to enhance electrophilicity and target binding .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the thiazolidinedione core) .
- In Vivo Validation: Prioritize analogs with IC₅₀ <10 μM in vitro for pharmacokinetic studies (e.g., bioavailability in rodent models) .
How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Compare protocols for cell line origin (ATCC authentication), serum concentration, and incubation times .
- Orthogonal Assays: Validate COX-2 inhibition using both fluorometric and ELISA-based methods to rule out assay-specific artifacts .
- Meta-Analysis: Use tools like RevMan to statistically integrate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .
What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into COX-2 (PDB: 5IKT), focusing on the active site (Gln203, His90 residues) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å) .
- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
How can structural modifications enhance metabolic stability?
Methodological Answer:
- Deuterium Incorporation: Replace labile hydrogens (e.g., NH groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design: Introduce ester moieties at the 3-phenyl group for hydrolytic activation in target tissues .
- In Vitro Microsomal Assays: Incubate with rat liver microsomes (1 mg/mL) and NADPH to measure t₁/₂ improvements (>60 min desired) .
What strategies resolve discrepancies in crystallographic vs. spectroscopic data?
Methodological Answer:
- Conformational Analysis: Compare X-ray structures (e.g., torsion angles of the fluorophenyl group) with NMR-derived NOE correlations .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level and compare computed vs. experimental IR/NMR spectra .
- Polymorph Screening: Use solvent-drop grinding to isolate alternative crystal forms and re-evaluate diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
